3-Amino-5-fluoropyridin-2-ol

Übersicht

Beschreibung

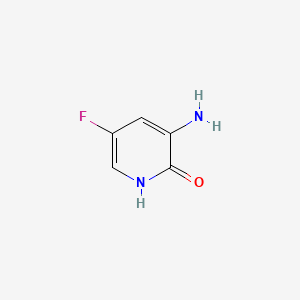

3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O. This compound is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a hydroxyl group at the second position of the pyridine ring. It is a white crystalline solid that is soluble in water and common organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Vorbereitungsmethoden

The synthesis of 3-Amino-5-fluoropyridin-2-ol can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Subsequent reactions can introduce the amino and hydroxyl groups at the desired positions.

Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the fluorine atom into the pyridine ring . These methods are efficient and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

3-Amino-5-fluoropyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under appropriate conditions.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide . Major products formed from these reactions include various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Amino-5-fluoropyridin-2-ol serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various synthetic pathways to create derivatives with enhanced properties. For example, it can be used to synthesize:

- Antimicrobial agents : Modifications of this compound have shown improved activity against various bacterial strains.

- Pharmaceutical intermediates : Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) in drug development.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it suitable for studying enzyme inhibition and other biological processes:

- Enzyme Inhibition : It has been shown to inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. This inhibition can lead to reduced amyloid-beta plaque formation, highlighting its potential therapeutic role in neurodegenerative disorders .

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives demonstrated promising results in preclinical models for various cancers.

- Antimicrobial Properties : Studies have shown that modifications of this compound can enhance its antibacterial efficacy significantly. One derivative exhibited an eight-fold stronger inhibitory effect against gram-positive bacteria compared to linezolid, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Linezolid | 2.0 | Standard |

| Derivative 7j | 0.25 | Superior |

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds makes it valuable for manufacturers seeking efficient production methods.

Case Study 1: Enzyme Inhibition in Alzheimer's Disease

Research has established that derivatives of this compound can inhibit BACE1 activity effectively. This inhibition is crucial for reducing amyloid-beta levels associated with Alzheimer's disease, demonstrating the compound's potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Antibacterial Activity

A study synthesized a series of derivatives based on this compound and evaluated their antibacterial activity against pathogens. The results indicated that specific modifications led to improved efficacy and reduced cytotoxicity compared to standard antibiotics.

Wirkmechanismus

The mechanism of action of 3-Amino-5-fluoropyridin-2-ol involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it more reactive towards certain biological targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Vergleich Mit ähnlichen Verbindungen

3-Amino-5-fluoropyridin-2-ol can be compared with other fluorinated pyridine derivatives, such as:

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

What sets this compound apart is the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFNO

- CAS Number : 1257069-38-7

The compound features an amino group at the 3-position, a hydroxyl group at the 2-position, and a fluorine atom at the 5-position of the pyridine ring. This unique arrangement contributes to its distinct chemical and biological properties.

Target Sites

Fluoropyridines, including this compound, are known to interact with various biological targets due to the electron-withdrawing nature of the fluorine atom. This property enhances their ability to participate in biochemical pathways:

- Antimicrobial Activity : The compound exhibits significant inhibitory effects against certain bacterial strains, likely through disruption of bacterial cell wall synthesis or function.

- Anticancer Properties : Research suggests potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Antimicrobial Activity

Recent studies highlight the compound's effectiveness against various bacterial strains. For instance, a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 - 4 | S. aureus, S. pneumoniae |

| Linezolid | 2 | S. aureus |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of signaling pathways related to cell survival .

Case Studies

-

Antibacterial Evaluation :

A recent study synthesized various derivatives of this compound and tested their antibacterial activity. The most potent derivative exhibited an MIC significantly lower than that of linezolid, indicating its potential as a novel antibacterial agent . -

Cytotoxicity Assessment :

In cytotoxicity tests using HeLa cells, it was observed that the compound's cytotoxic effects were dose-dependent, with significant toxicity appearing only at concentrations much higher than its MICs. This suggests a favorable safety profile for therapeutic applications .

Eigenschaften

IUPAC Name |

3-amino-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMZQYAQKSDACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682473 | |

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261923-85-6 | |

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.